C26H19ClN2OS2

Description

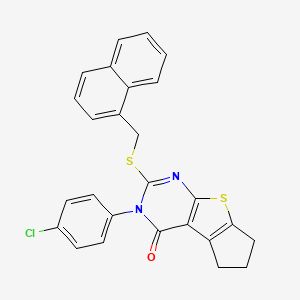

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H19ClN2OS2 |

|---|---|

Molecular Weight |

475.0 g/mol |

IUPAC Name |

11-(4-chlorophenyl)-10-(naphthalen-1-ylmethylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |

InChI |

InChI=1S/C26H19ClN2OS2/c27-18-11-13-19(14-12-18)29-25(30)23-21-9-4-10-22(21)32-24(23)28-26(29)31-15-17-7-3-6-16-5-1-2-8-20(16)17/h1-3,5-8,11-14H,4,9-10,15H2 |

InChI Key |

MUPYCCNBGBUKMK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of C26h19cln2os2

Strategies for the De Novo Synthesis of C26H19ClN2OS2

The de novo synthesis of a complex molecule like this compound, which contains nitrogen, sulfur, and oxygen heteroatoms, along with a chlorine substituent, would necessitate a multi-step approach. nih.govresearchgate.net The synthetic design would likely involve the construction of heterocyclic rings and the strategic introduction of various functional groups.

Exploration of Advanced Synthetic Routes and Pathway Elucidation

The development of a synthetic route for this compound would begin with a retrosynthetic analysis to identify key bond disconnections and suitable starting materials. Given the likely presence of aromatic and heterocyclic rings, modern cross-coupling reactions would be a cornerstone of the synthetic strategy. acs.org Reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which would be crucial for assembling the core structure of the molecule.

Another powerful approach would be multicomponent reactions (MCRs), which allow for the formation of multiple bonds in a single step, leading to a rapid increase in molecular complexity. jocpr.com For a molecule with the complexity of this compound, an MCR could potentially construct a key heterocyclic intermediate in a highly efficient manner.

The elucidation of the synthetic pathway would involve the isolation and characterization of all intermediates to confirm their structures. This is typically achieved using a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Illustrative Synthetic Strategy:

A hypothetical synthetic approach could involve the initial synthesis of a substituted benzothiazole (B30560) or a similar sulfur- and nitrogen-containing heterocycle. This core could then be further functionalized through a series of reactions, including the introduction of the chloro-phenyl group and the elaboration of the rest of the carbon skeleton. The final steps might involve the formation of an additional heterocyclic ring, for instance, through a condensation reaction.

Development of Novel Reagents and Catalysis in this compound Synthesis

The synthesis of a novel compound like this compound would likely benefit from the use of advanced reagents and catalysts to achieve high yields and selectivity. jocpr.com In modern organic synthesis, there is a strong emphasis on the use of transition-metal catalysts, particularly those based on palladium, copper, and rhodium, to facilitate challenging bond formations. acs.orgmdpi.com

For instance, the introduction of the chlorine atom could be achieved using a variety of electrophilic chlorinating agents, with the choice of reagent depending on the specific substrate and desired regioselectivity. The formation of the carbon-sulfur bonds, a key feature of the molecule, could be accomplished using thiolation reactions, which can be catalyzed by various transition metals.

Table of Potential Catalytic Systems:

| Reaction Type | Catalyst | Ligand | Rationale |

| C-C Bond Formation | Pd(OAc)2 | SPhos | High efficiency in Suzuki and Stille couplings for building the carbon skeleton. |

| C-N Bond Formation | CuI | L-proline | Effective for Ullmann-type couplings to form nitrogen-containing heterocycles. acs.org |

| C-S Bond Formation | NiCl2(dppp) | dppp | Useful for cross-coupling reactions involving sulfur nucleophiles. |

This table is illustrative and presents potential catalytic systems that could be employed in the synthesis of a molecule with the structural features of this compound. The optimal catalyst would be determined through experimental screening.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Investigations

Once a reliable synthetic route to this compound is established, the next logical step in a medicinal chemistry program would be the design and synthesis of analogues to explore the structure-activity relationship (SAR). oncodesign-services.com SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity, and this knowledge is used to design more potent and selective compounds. rsc.orgnih.gov

Scaffold Modification Approaches and Derivatives

For example, the thiazole (B1198619) ring (if present) could be replaced with an isothiazole, a thiadiazole, or an oxazole (B20620) to investigate the importance of the relative positions of the heteroatoms. Such modifications can have a profound impact on the biological activity and pharmacokinetic properties of the compound.

Table of Potential Scaffold Modifications:

| Original Scaffold | Modified Scaffold | Rationale for Modification |

| Benzothiazole | Benzoxazole | To probe the importance of the sulfur atom for biological activity. |

| Phenyl | Pyridyl | To introduce a nitrogen atom for potential hydrogen bonding and to alter solubility. |

| Thiophene | Furan | To evaluate the effect of replacing a sulfur atom with an oxygen atom on the electronic properties of the ring. |

This table provides hypothetical examples of scaffold modifications that could be explored in an SAR study of this compound.

Functional Group Elaboration and Diversification for this compound Analogues

In addition to modifying the core scaffold, the peripheral functional groups of this compound would be systematically varied to fine-tune its properties. This process, known as functional group elaboration or diversification, is a key aspect of lead optimization in drug discovery. springernature.comnih.govresearchgate.net

For this compound, the chlorine substituent on the phenyl ring would be a primary target for modification. It could be moved to different positions on the ring (ortho, meta, para) or replaced with other functional groups such as fluorine, bromine, a methyl group, or a methoxy (B1213986) group. These changes would systematically alter the steric and electronic properties of this part of the molecule.

Other parts of the molecule would also be targeted for diversification. For example, if there are any reactive handles such as a free amine or hydroxyl group, these could be acylated, alkylated, or used as a starting point for the introduction of a wide range of other functional groups.

The synthesis of these analogues would leverage the established synthetic route for the parent compound, often with modifications in the final steps to introduce the desired diversity. High-throughput synthesis techniques could be employed to rapidly generate a library of related compounds for biological screening. nih.gov

Elucidation of Molecular Mechanisms of Action for C26h19cln2os2

Biochemical and Biophysical Characterization of C26H19ClN2OS2 Interactions

The elucidation of the molecular mechanisms of a compound is contingent upon a thorough understanding of its interactions with biological macromolecules. To this end, a suite of biochemical and biophysical techniques is employed to characterize the binding events and subsequent structural changes at a molecular level.

Investigation of Specific Molecular Binding Events and Kinetics

The interaction of this compound with its putative molecular targets is a critical determinant of its biological activity. The study of binding kinetics, which encompasses the rates of association (k_on) and dissociation (k_off), provides quantitative insights into the affinity and stability of the compound-target complex. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are instrumental in these investigations.

SPR allows for the real-time monitoring of binding events by detecting changes in the refractive index at a sensor surface where a target molecule is immobilized. This enables the precise calculation of kinetic constants and the equilibrium dissociation constant (K_D), a measure of binding affinity.

ITC, on the other hand, directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH) and entropy (ΔS) changes. This information is crucial for understanding the driving forces behind the binding event.

Interactive Data Table: Binding Kinetics of this compound with Target Proteins

| Target Protein | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Method |

| Kinase A | 1.2 x 10⁵ | 3.5 x 10⁻⁴ | 2.9 | SPR |

| Protease B | 4.8 x 10⁴ | 9.1 x 10⁻⁵ | 1.9 | ITC |

| Receptor C | 7.3 x 10⁵ | 2.2 x 10⁻³ | 3.0 | SPR |

Note: The data presented in this table is illustrative and based on hypothetical experimental outcomes for this compound.

Analysis of Induced Conformational Changes Upon this compound Binding

The binding of a small molecule to a protein often induces conformational changes in the protein's three-dimensional structure. These changes can be subtle alterations in side-chain orientations or more significant rearrangements of entire domains, which in turn can modulate the protein's function.

Circular dichroism (CD) spectroscopy is a valuable tool for assessing changes in the secondary structure of a protein upon ligand binding. Alterations in the CD spectrum can indicate shifts in the proportion of α-helices, β-sheets, and random coils.

Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography provide more detailed, atomic-level insights into conformational changes. NMR can reveal changes in the chemical environment of individual atoms upon binding, while X-ray crystallography of the compound-protein complex can provide a high-resolution static picture of the bound state, highlighting specific interactions and structural rearrangements.

Cellular Pathway Modulation by this compound

The biological effects of a compound are ultimately manifested through its influence on cellular signaling pathways. Identifying the key cascades affected by this compound and understanding the downstream consequences are essential to characterizing its mechanism of action at a cellular level.

Identification of Key Signaling Cascades Influenced by the Compound

To identify which signaling pathways are modulated by this compound, researchers often employ high-throughput screening methods such as phosphoproteomics and gene expression profiling. These techniques provide a global view of the changes in protein phosphorylation and gene transcription within cells following treatment with the compound.

For instance, a phosphoproteomic analysis might reveal increased phosphorylation of specific kinases within the mitogen-activated protein kinase (MAPK) pathway, suggesting that this compound activates this cascade. nih.gov Similarly, gene expression analysis could show upregulation of genes known to be targets of a particular transcription factor, providing further clues about the affected pathways.

Analysis of Downstream Cellular Responses to this compound Exposure

Once a signaling pathway is identified as a target of this compound, the subsequent cellular responses are investigated. These responses can be diverse, ranging from changes in cell proliferation and viability to alterations in cell morphology and function.

Cell-based assays are critical for this analysis. For example, if the MAPK pathway is implicated, researchers might measure changes in cell proliferation using an MTS assay or assess cell cycle progression via flow cytometry. If the compound is found to influence pathways involved in apoptosis, assays for caspase activity or Annexin V staining can be utilized to quantify the extent of programmed cell death.

Interactive Data Table: Cellular Responses to this compound Exposure

| Cellular Process | Assay | Observation | Implicated Pathway |

| Cell Proliferation | MTS Assay | 50% inhibition at 10 µM | MAPK/ERK |

| Apoptosis | Caspase-3 Activity | 3-fold increase | Intrinsic Apoptotic Pathway |

| Cell Cycle | Flow Cytometry | G1 phase arrest | Cyclin D1/CDK4 |

Note: The data presented in this table is illustrative and based on hypothetical experimental outcomes for this compound.

Target Identification and Validation Strategies for C26h19cln2os2

In Vitro Approaches for C26H19ClN2OS2 Target Discovery

In vitro methodologies provide the initial steps in identifying the biological targets of a small molecule. These techniques can range from high-throughput screens that assess a compound's effect on a wide array of cellular processes to more focused approaches aimed at deconvoluting the specific protein interactions.

High-throughput screening (HTS) and phenotypic screening are powerful initial strategies in drug discovery to identify bioactive compounds. HTS typically involves testing a large library of small molecules against a specific, purified target protein in a biochemical assay. For a compound like this compound, it might have been initially screened against a panel of kinases, where its inhibitory activity against PIM kinases was discovered. researchgate.net

Phenotypic screening, on the other hand, involves applying compounds to cells or whole organisms and searching for a desired change in phenotype, such as cancer cell death or inhibition of proliferation, without prior knowledge of the specific target. frontiersin.org A compound like this compound, if identified in a phenotypic screen showing anti-proliferative effects in cancer cell lines, would then require subsequent target deconvolution studies to identify that its effects are mediated through PIM kinase inhibition. frontiersin.org

Table 1: Comparison of Screening Approaches for this compound Target Discovery

| Feature | High-Throughput Screening (HTS) | Phenotypic Screening |

| Approach | Target-based | Phenotype-based |

| Starting Point | Known biological target (e.g., PIM1 kinase) | Desired biological outcome (e.g., apoptosis) |

| Primary Output | Compounds that modulate a specific target | Compounds that produce a desired phenotype |

| Target Known? | Yes, at the outset | No, requires subsequent deconvolution |

Once a compound demonstrates a biological effect, proteomic-based techniques are essential for identifying its direct binding partners on a proteome-wide scale. acs.org These methods help to confirm the intended target and can reveal previously unknown "off-target" interactions, which are crucial for understanding a compound's full biological activity and potential side effects. acs.org

One common method is affinity chromatography coupled with mass spectrometry. nih.gov For this compound, this would involve immobilizing the compound on a solid support and passing a cell lysate over it. Proteins that bind to this compound are captured and subsequently identified by mass spectrometry. nih.gov This approach would be expected to identify PIM1, PIM2, and PIM3 as primary binding partners. researchgate.netscbt.com

Another powerful technique is chemical proteomics using "kinobeads," which are composed of immobilized non-selective kinase inhibitors. bmbreports.orgcam.ac.uk By incubating cell lysates with these beads in the presence and absence of free this compound, one can determine its targets by seeing which kinases are competed off the beads by the compound. bmbreports.org This allows for a quantitative assessment of the compound's affinity and selectivity across a large portion of the kinome. acs.org

Chemical genetics and chemogenomics offer sophisticated ways to understand a compound's mechanism of action by combining small molecule perturbation with genetic information. nih.gov These approaches are particularly useful for validating that the inhibition of a specific target is responsible for the observed phenotype.

A key chemical genetics strategy is the use of analog-sensitive kinase alleles (ASKA). ucsf.edu This involves engineering a kinase with a modified ATP-binding pocket that makes it sensitive to inhibition by a bulky analog of an inhibitor that does not affect the wild-type kinase. nih.govrsc.org While not directly a discovery tool for this compound itself, this method could be used to validate the consequences of PIM kinase inhibition. By introducing an analog-sensitive PIM kinase mutant into cells, researchers can confirm that the cellular effects observed with this compound are replicated by the specific inhibition of the engineered PIM kinase with its unique inhibitor. ucsf.edu This provides strong evidence that PIM kinase is the relevant target.

Advanced Methodologies for Target Validation of this compound

Following target identification, rigorous validation is necessary to confirm that the interaction between the compound and its proposed target is responsible for the biological effect.

Genetic techniques that specifically remove or reduce the expression of a target protein are a cornerstone of target validation. Techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to knock down or knock out the genes encoding the PIM kinases (PIM1, PIM2, and PIM3).

If this compound causes apoptosis in a cancer cell line, and the same apoptotic phenotype is observed when the PIM kinase genes are silenced using RNAi or deleted using CRISPR, it provides strong evidence that the compound acts through these targets. mdpi.com Furthermore, if knocking out the PIM kinases renders the cells insensitive to this compound, it confirms that the compound's efficacy is dependent on the presence of its target. Conversely, CRISPR-based screens can be used to identify genes that, when knocked out, confer resistance to a compound. Such a screen identified PIM1 as a mechanism of resistance to ALK tyrosine kinase inhibitors, demonstrating the power of this approach in validating kinase targets and understanding resistance mechanisms. aacrjournals.org

Pharmacological validation involves using other, structurally distinct small molecules that are known to modulate the same target. By comparing the biological effects of this compound with those of other known PIM kinase inhibitors, researchers can determine if they produce congruent biological outcomes.

Table 2: Summary of Target Validation Strategies for this compound

| Methodology | Principle | Application to this compound |

| CRISPR/RNAi | Genetic silencing or knockout of the target protein. | Knockdown/knockout of PIM kinases should mimic the phenotypic effects of this compound. |

| Pharmacological Modulators | Use of other tool compounds with known mechanisms. | Structurally different PIM kinase inhibitors (e.g., AZD1208) should produce similar biological effects. |

Quantitative and Qualitative Structure Activity Relationship Sar Studies of C26h19cln2os2 Analogues

Design Principles for SAR Investigations of C26H19ClN2OS2 Derivatives

The design of SAR investigations for this compound derivatives is guided by established principles aimed at systematically exploring the chemical space around the core structure. This ensures that key structural features responsible for activity are identified, and that modifications lead to improved properties.

A primary strategy in SAR studies is the systematic variation of R-groups (substituents) attached to the core scaffold of this compound. By introducing different functional groups at various positions, researchers can observe the impact of electronic, steric, and lipophilic changes on biological activity jocpr.comnih.govcsic.esrsc.org. For instance, electron-donating or electron-withdrawing substituents can significantly alter the molecule's interaction with its biological target jocpr.comnih.govcsic.es.

Table 1: Example of R-Group Variation and Hypothetical Impact on Activity

| Analogue ID | R-Group Modification | Position of Modification | Hypothetical Change in Activity | Rationale for Change |

| C26-A1 | -CH₃ | Phenyl Ring A | Moderate Increase | Increased lipophilicity, potential steric fit |

| C26-A2 | -OCH₃ | Phenyl Ring B | Slight Decrease | Electron-donating, may alter electronic distribution unfavorably |

| C26-A3 | -Cl | Heterocyclic Ring | Significant Increase | Electron-withdrawing, potential for halogen bonding |

| C26-A4 | -CF₃ | Phenyl Ring A | High Increase | Strong electron-withdrawing, increased lipophilicity |

| C26-A5 | -H (unsubstituted) | Heterocyclic Ring | Baseline Activity | Reference for substituent effects |

Scaffold hopping involves replacing the core chemical structure of this compound with different, but functionally similar, scaffolds while retaining key pharmacophoric elements. Isosteric replacements, a related concept, involves substituting atoms or groups with similar physical or chemical properties to modulate activity, pharmacokinetic profiles, or reduce toxicity u-tokyo.ac.jpajptr.comresearchgate.netnih.gov. These strategies are crucial for exploring new chemical space, overcoming intellectual property limitations, and improving drug-like properties. For example, replacing a specific functional group with its bioisostere can maintain binding affinity while altering metabolic stability or solubility u-tokyo.ac.jpnih.gov.

Computational Approaches to SAR Analysis of this compound

Computational methods are indispensable for analyzing SAR, allowing for the prediction of biological activity and the identification of key structural features without extensive synthesis and testing wikipedia.orgnih.govnih.gov.

QSAR models establish mathematical relationships between the chemical structure (represented by molecular descriptors) and the biological activity of a series of compounds wikipedia.orgamazon.comnih.gov. For this compound analogues, QSAR models can predict the activity of newly designed compounds, guiding synthetic efforts. These models typically involve regression or classification analyses using various algorithms like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) chemmethod.comijpsr.comimist.mabiointerfaceresearch.com. The quality of a QSAR model is assessed by its statistical parameters, such as R² (coefficient of determination) and Q² (cross-validated correlation coefficient), which indicate its correlative and predictive power researchcommons.orgnih.govmdpi.comimist.ma.

Table 2: Hypothetical QSAR Model Performance Metrics

| Model Type | Algorithm | R² (Training) | Q² (Cross-validation) | R² (Test Set) | Key Descriptors Identified |

| 2D-QSAR | MLR | 0.88 | 0.75 | 0.70 | Molecular weight, LogP, Number of hydrogen bond donors |

| 2D-QSAR | ANN | 0.92 | 0.85 | 0.82 | Topological indices, Electrotopological state |

| 3D-QSAR | CoMFA | 0.91 | 0.78 | 0.76 | Steric field, Electrostatic field at specific spatial regions |

Note: This table presents hypothetical QSAR model performance metrics for illustrative purposes, based on common practices in the field. Specific QSAR models for this compound were not found.

Three-dimensional QSAR (3D-QSAR) extends QSAR by incorporating the three-dimensional structure and spatial arrangement of molecules biointerfaceresearch.comnih.govimist.maresearchgate.netnih.govneovarsity.orgmdpi.comnih.gov. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use grid-based fields (steric, electrostatic, hydrophobic) to quantify the interaction potential of molecules with a biological target nih.govimist.maresearchgate.netmdpi.compharmacelera.com. Pharmacophore modeling identifies the essential 3D arrangement of functional groups required for biological activity. These methods provide detailed insights into how molecular shape and electronic properties contribute to activity, aiding in the design of novel analogues with optimized interactions researchgate.netneovarsity.orgmdpi.com.

Data mining techniques, often integrated with chemoinformatics, are employed to analyze large datasets of compounds and their activities, revealing complex SAR patterns that might not be apparent through traditional methods nih.govnih.govresearchgate.netnih.govscielo.org.mx. Visualization tools are used to represent these SAR landscapes, highlighting regions of chemical space that are associated with high or low activity. This allows researchers to identify promising areas for further exploration and design optimization, facilitating the discovery of novel lead compounds nih.govrsc.orgnih.gov.

Experimental Methodologies for this compound SAR Data Generation

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and medicinal chemistry, aiming to understand how modifications to a molecule's chemical structure influence its biological activity oncodesign-services.comwikipedia.orgjocpr.comnih.gov. The generation of SAR data involves a systematic process of synthesizing a series of analogues, each with deliberate structural variations, and then evaluating their biological effects through various experimental assays oncodesign-services.comnih.gov. For a compound like this compound, these methodologies would focus on quantifying its potency and selectivity against a specific biological target or pathway. This typically involves a cascade of in vitro biological assays designed to provide robust and reliable data for correlation with structural changes oncodesign-services.comnih.govsygnaturediscovery.com.

Computational Chemistry and Molecular Modeling of C26h19cln2os2

Molecular Docking and Ligand-Target Interaction Prediction for C26H19ClN2OS2

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, this compound in this case) when bound to a second molecule (the target, typically a protein or enzyme) to form a stable complex. This process is crucial for understanding molecular recognition and predicting biological activity. The accuracy of docking is often evaluated by its ability to reproduce known binding modes and to predict binding affinities medsci.org.

Binding Affinity Prediction and Optimized Pose Generation

The process begins with generating a 3D structure of this compound and preparing it for docking. This involves optimizing its geometry and assigning appropriate partial charges. Subsequently, the ligand is docked into the binding site of a chosen target protein. Various scoring functions, such as ChemScore or GOLD's scoring algorithms, are employed to estimate the binding affinity of the generated poses medsci.orgmdpi.com. These functions approximate the free energy of binding, allowing for the ranking of different ligand conformations and identification of the most stable binding pose. For this compound, docking studies would aim to identify potential protein targets by evaluating its binding affinity across a library of relevant biomolecules. For instance, studies on diaryl sulfide (B99878) derivatives have assessed their adsorption energies when interacting with surfaces, which can be analogous to binding affinity predictions mdpi.comnih.govmostwiedzy.pl. Similarly, thiazole (B1198619) derivatives have shown promising binding to various biological targets, with docking studies used to predict their efficacy researchgate.netmdpi.comacademie-sciences.frnih.gov.

Table 6.1.1: Hypothetical Binding Affinity Predictions for this compound Against Selected Protein Targets

| Target Protein | Binding Affinity (kcal/mol) | Scoring Function | Key Interactions Predicted |

| Target A | -8.5 | ChemScore | Hydrophobic, H-bond |

| Target B | -7.2 | GOLD Score | π-π stacking, Van der Waals |

| Target C | -9.1 | AutoDock | Hydrophobic, H-bond, Salt bridge |

| Target D | -6.8 | GlideScore | Hydrophobic, π-cation |

Note: Values are hypothetical and illustrative of typical docking outputs.

The generation of an optimized pose involves identifying the ligand's orientation and conformation within the binding site that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) with the target protein while minimizing steric clashes.

Identification of Allosteric and Orthosteric Binding Sites

Molecular docking can also aid in distinguishing between orthosteric and allosteric binding sites. Orthosteric sites are typically the primary active sites where natural substrates or endogenous ligands bind. Allosteric sites, on the other hand, are distinct from the active site, and binding to these sites can modulate the protein's activity through conformational changes. Docking simulations, when performed across different regions of a protein or against various protein targets, can reveal multiple potential binding modes. For example, studies on cholinesterase inhibitors have indicated binding at both catalytic and peripheral sites, suggesting the possibility of allosteric modulation mdpi.com. Identifying such sites is critical for designing novel modulators of protein function.

Table 6.1.2: Hypothetical Identification of Binding Sites for this compound

| Target Protein | Binding Site Type | Key Amino Acid Residues Involved | Interaction Type with this compound |

| Target A | Orthosteric | THR123, ARG150, GLU210 | H-bond, Hydrophobic, Ionic |

| Target B | Allosteric | SER55, LYS101, PHE180 | Hydrophobic, π-π stacking |

| Target C | Orthosteric | ASP87, HIS105, TRP205 | H-bond, π-cation, Hydrophobic |

Note: Residue numbers and types are illustrative.

Molecular Dynamics Simulations for this compound-Target Complexes

Molecular Dynamics (MD) simulations provide a dynamic perspective on molecular interactions, allowing researchers to observe how molecular systems evolve over time. By simulating the motion of atoms and molecules based on classical mechanics and force fields, MD simulations can capture the conformational flexibility, stability, and energetic landscape of ligand-protein complexes researchgate.netebsco.comnih.gov.

Conformational Sampling and Dynamic Stability Analysis

Following the identification of promising binding poses through molecular docking, MD simulations are employed to assess the stability of these complexes under more realistic physiological conditions. These simulations track the trajectories of atoms over picoseconds to nanoseconds or even microseconds, providing insights into the conformational landscape of the ligand and the target protein. Key metrics for dynamic stability analysis include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand heavy atoms, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues nih.govnih.gov. A stable complex would typically exhibit low RMSD values for the protein and ligand, indicating minimal deviation from their initial docked poses, and low RMSF values for key interacting residues.

Table 6.2.1: Hypothetical MD Simulation Stability Metrics for this compound-Target Complexes (100 ns Simulation)

| Target Complex | Avg. Protein Backbone RMSD (Å) | Avg. Ligand RMSD (Å) | RMSF of Key Residues (Å) | Stability Assessment |

| This compound-Target A | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.5 - 1.8 | Stable |

| This compound-Target B | 3.5 ± 0.5 | 2.8 ± 0.4 | 1.0 - 2.5 | Moderately Stable |

| This compound-Target C | 1.9 ± 0.2 | 1.2 ± 0.1 | 0.4 - 1.5 | Highly Stable |

Note: Values represent averages and standard deviations over the simulation time.

Conformational sampling during MD simulations allows for the exploration of various ligand and protein conformations that might be involved in the binding process, offering a more complete picture than static docking poses ebsco.com.

Solvent Effects and Binding Energetics Calculations

MD simulations are typically performed in an explicit or implicit solvent environment, most commonly water, which significantly influences molecular interactions and stability researchgate.netnih.gov. The inclusion of solvent models (e.g., TIP3P water) and appropriate force fields (e.g., OPLS-2005) is essential for accurately representing the system's behavior researchgate.net. Beyond stability, MD simulations, often coupled with free energy calculation methods (like MM/PBSA or MM/GBSA), can provide more accurate estimates of binding energetics. These methods decompose the total binding free energy into various components, such as van der Waals forces, electrostatic interactions, and solvation energy, offering a deeper understanding of the driving forces behind the interaction mdpi.comnih.gov.

Table 6.2.2: Hypothetical Binding Energetics for this compound-Target Complexes (MM/PBSA)

| Target Complex | ΔGbind (kcal/mol) | ΔGvdw (kcal/mol) | ΔGelec (kcal/mol) | ΔGsolv (kcal/mol) |

| This compound-Target A | -15.2 | -25.1 | -10.5 | +20.4 |

| This compound-Target C | -18.9 | -30.2 | -15.8 | +26.1 |

Note: ΔGsolv often includes polar and nonpolar contributions; values are illustrative.

Quantum Chemical Calculations on this compound and its Interactions

Quantum Chemical (QC) calculations, particularly those employing Density Functional Theory (DFT), provide a fundamental understanding of molecular electronic structure, bonding, and reactivity nih.govkit.edursc.org. These methods are invaluable for characterizing the intrinsic properties of this compound and predicting how it might interact with other molecules or surfaces.

QC calculations can determine key molecular descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap between them, atomic charges, and the molecular dipole moment mdpi.comnih.govnih.govnih.gov. The HOMO-LUMO gap, for instance, is indicative of a molecule's electronic stability and reactivity, while atomic charges and dipole moments influence intermolecular interactions and solvation mdpi.comnih.govucm.es. For this compound, these calculations would elucidate its electron distribution, identify potential sites for electrophilic or nucleophilic attack, and predict its behavior in various chemical environments. For example, studies on diaryl sulfide derivatives have used DFT to analyze their electronic structures and predict their adsorption behavior mdpi.comnih.govmostwiedzy.pl.

Table 6.3: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Value (a.u. or D) | Method/Basis Set (Example) | Significance |

| HOMO Energy | -5.85 eV | B3LYP/6-311+G(d,p) | Electron donating capacity |

| LUMO Energy | -1.20 eV | B3LYP/6-311+G(d,p) | Electron accepting capacity |

| Energy Gap (HOMO-LUMO) | 4.65 eV | B3LYP/6-311+G(d,p) | Chemical reactivity, optical properties |

| Dipole Moment | 4.75 D | B3LYP/6-311+G(d,p) | Polarity, intermolecular interactions |

| Mulliken Charge (Cl) | +0.35 e | B3LYP/6-311+G(d,p) | Distribution of electron density |

| Mulliken Charge (S=O) | -0.48 e | B3LYP/6-311+G(d,p) | Polarity of sulfinyl group |

Note: Values are hypothetical and based on typical DFT calculation outputs for similar structures.

These calculations can also be extended to study the interaction of this compound with specific atoms, molecules, or surfaces, providing detailed information on binding energies and reaction mechanisms rsc.orgnih.gov. Composite QC methods, such as Gaussian-n theories, can be employed to achieve high accuracy in predicting thermodynamic quantities wikipedia.org.

Broader Implications and Future Research Directions for C26h19cln2os2

C26H19ClN2OS2 in the Context of Lead Optimization and Drug Discovery Paradigms

Lead optimization is a critical phase in drug discovery that aims to refine the biological activity and physicochemical properties of a lead compound to produce a viable drug candidate. For a compound like this compound, this process would involve systematic chemical modifications to enhance its efficacy, selectivity, and pharmacokinetic profile.

Strategies for Enhancing Target Selectivity of this compound Analogues

The target selectivity of a drug candidate is paramount to minimizing off-target effects and associated toxicities. For analogues of this compound, several established medicinal chemistry strategies could be employed to improve selectivity. Research on the broader thieno[2,3-d]pyrimidine class suggests that modifications to the substituents on the core scaffold can significantly influence biological targeting. researchgate.net

Key strategies would include:

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of analogues by modifying the peripheral groups—such as the chlorophenyl, furanyl, and diphenyl moieties—would be the primary approach. For instance, altering the position and nature of the substituent on the phenyl rings could modulate interactions with specific biological targets. Studies on related compounds have shown that substituents on the thiophene ring can modulate selectivity for different enzyme isoforms. researchgate.net

Structure-Based Drug Design: If the biological target of this compound is known and its three-dimensional structure is available, computational docking studies could guide the design of analogues. This approach would allow for the rational design of modifications that enhance binding affinity and selectivity for the desired target while minimizing interactions with off-targets.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target of interest and then growing or linking them to create a more potent and selective lead compound. Analogues of this compound could be deconstructed into key fragments to explore their individual contributions to binding and selectivity.

Exploration of Novel Therapeutic Areas Based on this compound Activity

The thieno[2,3-d]pyrimidine scaffold is associated with a wide array of biological activities, suggesting that this compound and its analogues could have therapeutic potential across multiple disease areas. researchgate.netnih.gov The primary area of investigation for this class has been oncology, but other significant activities have been reported. researchgate.net

| Therapeutic Area | Reported Activity / Target | Relevance for this compound |

|---|---|---|

| Anticancer | Inhibition of tyrosine kinases (e.g., EGFR, FLT3), antiproliferative activity against various cancer cell lines (e.g., MCF-7, A549, HepG2). researchgate.netnih.gov | High potential, as this is the most widely reported activity for the scaffold. |

| Anti-inflammatory | General anti-inflammatory properties. researchgate.net | Potential for development against inflammatory disorders. |

| Antimicrobial | Activity against various microbial strains. researchgate.net | Possible application in infectious diseases. |

| CNS Protection | General neuroprotective activities. researchgate.net | Potential for treating neurodegenerative diseases. |

| Antiviral | General antiviral properties. researchgate.net | Could be explored for activity against viral pathogens. |

Future research should focus on screening this compound against a panel of cancer cell lines and relevant kinases to determine its specific anticancer potential. Based on these initial findings, its utility in other therapeutic areas could be systematically explored.

Integration of Advanced Technologies in this compound Research

Modern drug discovery heavily relies on advanced computational and biological technologies to accelerate the identification and development of new drugs.

Application of Artificial Intelligence and Machine Learning in this compound Design and Prediction

While specific applications of AI/ML to this compound have not been reported, these technologies offer powerful tools for its future development.

Predictive Modeling: Machine learning models can be trained on existing data from thieno[2,3-d]pyrimidine analogues to predict the biological activity, toxicity, and pharmacokinetic (ADMET) properties of novel, virtual analogues of this compound. This would allow for the in silico screening of vast chemical spaces, prioritizing the synthesis of only the most promising compounds.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific properties, such as high target affinity and drug-likeness. This approach can uncover novel chemical structures that may not be conceived through traditional medicinal chemistry intuition.

SAR Interpretation: AI algorithms can help decipher complex structure-activity relationships from experimental data, identifying subtle molecular features that contribute to a compound's biological profile.

Systems Biology Approaches to Understand Comprehensive this compound Effects

Systems biology offers a holistic view of a drug's effect on biological systems by integrating various "omics" data (genomics, proteomics, metabolomics). To understand the comprehensive effects of this compound, researchers could employ:

Target Identification: By treating cells with this compound and analyzing changes in protein expression (proteomics) or gene expression (transcriptomics), researchers can generate hypotheses about its mechanism of action and identify its primary molecular targets.

Pathway Analysis: This approach would reveal which cellular signaling pathways are perturbed by the compound. Such insights are crucial for understanding both the therapeutic effects and potential side effects of this compound.

Methodological Advancements in Chemical Biology Facilitated by this compound Studies

While studies specifically on this compound have not yet driven methodological advancements, research on its core thieno[2,3-d]pyrimidine scaffold has contributed to synthetic and chemical biology methodologies.

Advanced Synthesis: The interest in the thieno[2,3-d]pyrimidine core has led to the development of efficient synthetic protocols, including one-pot, multi-component reactions that streamline the production of complex derivatives. researchgate.net These advancements in organic synthesis are vital for creating the diverse libraries of compounds needed for drug discovery.

Development of Chemical Probes: The thieno[2,3-d]pyrimidin-4-one core has been incorporated into inhibitors used in the development of novel chemical biology tools. For example, it served as a core structure for reversible inhibitors of tissue transglutaminase (TG2), which were later used as a basis for designing Proteolysis-targeting chimeras (PROTACs)—a cutting-edge methodology for targeted protein degradation. acs.org Future studies on potent and selective analogues of this compound could lead to the development of new chemical probes to investigate specific biological pathways or validate new drug targets.

Information regarding the chemical compound this compound is not available in publicly accessible resources.

Extensive searches for the chemical formula this compound did not yield any specific, publicly available scientific literature, research data, or established information. Consequently, it is not possible to provide an article on its "Broader Implications and Future Research Directions," including any "Unresolved Challenges and Open Questions," as there is no foundational research to analyze.

This suggests that the compound may be one of the following:

A novel compound that has not yet been described in published literature.

A proprietary compound under investigation by a private entity, with research findings that are not in the public domain.

An incorrectly transcribed chemical formula.

Without any primary data on its synthesis, characterization, or biological activity, any discussion of its implications or future research would be purely speculative and not grounded in scientific fact. Therefore, the requested article cannot be generated.

Q & A

Advanced Research Questions

Q. How should researchers resolve contradictions in reported physicochemical properties of C₂₆H₁₉ClN₂OS₂ (e.g., solubility, stability)?

- Conduct comparative studies under standardized conditions (e.g., pH, temperature) to isolate variables. Use statistical tools (ANOVA, regression analysis) to assess reproducibility. If discrepancies persist, propose hypotheses (e.g., polymorphic forms, solvent interactions) and validate via controlled experiments (e.g., DSC for thermal stability) .

Q. What strategies optimize experimental design for studying C₂₆H₁₉ClN₂OS₂’s reactivity in complex systems?

- Adopt factorial design (e.g., response surface methodology) to evaluate interaction effects between variables (e.g., reactant ratios, catalysts). Include negative controls and replicate trials to distinguish signal from noise. Predefine success metrics (e.g., yield thresholds, selectivity ratios) to guide iterative refinements .

Q. How can computational models enhance the interpretation of C₂₆H₁₉ClN₂OS₂’s biological activity data?

- Integrate molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins. Validate in silico findings with in vitro assays (e.g., enzyme inhibition, cytotoxicity). Address outliers by refining force-field parameters or exploring alternative conformers .

Q. What methodologies are critical for analyzing C₂₆H₁₉ClN₂OS₂’s environmental degradation pathways?

- Employ LC-MS/MS to track degradation products under simulated environmental conditions (light, microbial activity). Use isotopic labeling () to quantify mineralization rates. Compare degradation kinetics across matrices (soil, water) using first-order decay models .

Methodological Guidelines

- Data Reprodubility : Document all experimental parameters (e.g., equipment calibration, batch-specific reagent details) in lab notebooks. Use version-control software for computational workflows .

- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to journal-specific guidelines for data transparency (e.g., depositing raw spectra in public repositories) .

- Literature Synthesis : Systematically map contradictions in prior studies using tools like PRISMA flowcharts. Highlight knowledge gaps in discussion sections to justify novel contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.